Econazole Nitrate

Description

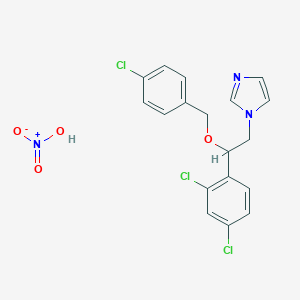

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) |

Source

|

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 |

Source

|

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Econazole Nitrate

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of econazole nitrate, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key analytical techniques, and visual diagrams of the synthesis pathway and characterization workflow.

Synthesis of this compound

This compound is synthesized through a multi-step process, typically involving N-alkylation followed by O-alkylation. A common route starts with the reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole, which is then reacted with p-chlorobenzyl chloride. The final product is obtained after acidification with nitric acid.[1][2]

Synthesis Pathway

A one-pot synthesis method offers an efficient route, minimizing intermediate workup steps and improving overall yield.[1] The process begins with the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloro-ethanol to form an imidazole ethanol intermediate. This intermediate is then subjected to O-alkylation with p-chlorobenzyl chloride without the need for isolation and purification.[1]

// Add reaction conditions edge [style=dashed, arrowhead=none]; C -> E [label=" Catalyst: K2CO3/KOH/Al2O3\n Solvent: Toluene\n Temp: 71-73°C ", labelfontcolor="#34A853"]; A -> C [label=" Catalyst: K2CO3/KOH/Al2O3\n Phase Transfer Catalyst: PEG-200 ", labelfontcolor="#34A853"]; E -> G [label=" Acidification & Recrystallization\n Solvent: Ethanol ", labelfontcolor="#34A853"]; } caption: Synthesis Pathway of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies described in patent literature.[1]

-

Catalyst Preparation : A mixed catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) in water, followed by the addition of aluminum oxide (Al₂O₃). The mixture is stirred at 60-65°C, followed by rotary evaporation and drying at 120°C for 4 hours.[1]

-

N-Alkylation : The prepared catalyst, imidazole, toluene, and PEG-200 (as a phase-transfer catalyst) are mixed in a reaction vessel. The mixture is heated to reflux to remove water. After cooling, a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is then heated to 71-73°C and maintained for 3-3.5 hours to form the imidazole ethanol intermediate.[1]

-

O-Alkylation : To the reaction mixture containing the un-isolated intermediate, p-chlorobenzyl chloride and additional catalyst are added. The mixture is heated and stirred, leading to the formation of econazole base.[1][2]

-

Impurity Removal and Acidification : After the reaction is complete, the mixture is filtered. The organic layer is separated and washed to remove impurities. This compound is then precipitated by adding nitric acid.[1]

-

Recrystallization : The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of N,N-dimethylformamide and methanol, to yield the final product.[1][3]

Characterization Techniques

A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed to confirm the identity, purity, and physical properties of the synthesized this compound.

Characterization Workflow

// Final Confirmation J [label="Final Characterization Report", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> J; H -> J; I -> J; B -> J; C -> J; D -> J; } caption: Workflow for the Characterization of this compound.

Spectroscopic Methods

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: An FTIR spectrum is recorded using a spectrophotometer, typically in the range of 4000 to 400 cm⁻¹. The sample can be prepared as a potassium bromide (KBr) disc or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4][5]

Data Summary:

| Functional Group | Bond | Characteristic Peak (cm⁻¹) | References |

| Imidazole Ring | N-H Stretching | ~3426 | [4] |

| Aromatic Ring | C-H Stretching | 3086 - 3109 | [4][6] |

| Aromatic Ring | C=C Stretching | 1585 - 1596 | [4][6] |

| Nitrate Group | -NO₂ Stretching | 1538 - 1547 | [4][6] |

| Ether | C-O Stretching | 1089 - 1090 | [4][6] |

| Aryl Halide | C-Cl Stretching | 638 - 674 | [4][6] |

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule, confirming the connectivity of atoms.

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The spectrum is recorded on an NMR spectrometer.[7]

Data Summary (¹H NMR in DMSO-d₆): Data on specific chemical shifts (ppm) for this compound can be found in specialized databases and literature.[7][8][9][10] The spectrum is expected to be consistent with the proposed chemical structure.

UV-Vis spectroscopy is used for quantitative analysis and to identify the wavelength of maximum absorbance (λmax).

Experimental Protocol: A standard solution of this compound is prepared in a suitable solvent, such as methanol. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[5] A calibration curve is typically generated by plotting absorbance against concentration.[5][11]

Data Summary:

| Parameter | Value | Solvent | References |

| λmax | ~270 nm | Methanol | [5] |

| λmax | ~218 nm | Methanol (for topical formulation) | [11] |

| Linearity Range | 0-50 µg/mL | Methanol | [5] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and assay of this compound.

Experimental Protocol (Stability-Indicating HPLC): A robust HPLC method is essential for separating this compound from its degradation products and formulation excipients.

-

System : A standard HPLC system with a UV or Diode Array Detector (DAD) is used.[12]

-

Column : A reversed-phase C18 column is commonly employed.[13][14]

-

Mobile Phase : A mixture of methanol, aqueous ammonium carbonate solution, and tetrahydrofuran has been reported.[13] Another method uses acetonitrile and water (pH adjusted to 2.5 with phosphoric acid).[15]

-

Detection : The eluent is monitored at a suitable wavelength, often near the λmax of the drug.

-

Quantification : Peak areas are used for quantification against a standard of known concentration.[13][15]

Data Summary (Example HPLC Method):

| Parameter | Condition | References |

| Column | RP-18 | [13] |

| Mobile Phase | Methanol / aq. Ammonium Carbonate / Tetrahydrofuran | [13] |

| Linearity Range | 5-15 mg/g | [13] |

| Recovery | 98.7-100.2% | [13] |

| Retention Time | ~6 minutes (Econazole) | [14] |

Thermal Analysis and Physical Properties

DSC is used to determine the melting point and assess the crystallinity of the sample.

Experimental Protocol: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[4]

Data Summary:

| Parameter | Value | References |

| Melting Endotherm Peak | 162 - 167.5°C | [4][5][6][16] |

The melting point is a fundamental physical property used as an indicator of purity.

Experimental Protocol: The melting point is determined using a capillary melting point apparatus.

Data Summary:

| Parameter | Value | References |

| Melting Point | 162 - 166°C | [5][17][18] |

References

- 1. CN110683992B - Method for synthesizing this compound by one-pot method - Google Patents [patents.google.com]

- 2. Econazole - Wikipedia [en.wikipedia.org]

- 3. CN102875472A - this compound compound crystal and preparation method and drug composition thereof - Google Patents [patents.google.com]

- 4. Mucoadhesive Hydrogel Films of this compound: Formulation and Optimization Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Econazole(27220-47-9) 1H NMR spectrum [chemicalbook.com]

- 10. 1H-NMR and molecular modelling techniques for the investigation of the inclusion complex of econazole with alpha-cyclodextrin in the presence of malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formulation and Evaluation of Nanoemulgel of this compound to Treat the Topical Fungal Infection – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. akjournals.com [akjournals.com]

- 16. impactfactor.org [impactfactor.org]

- 17. This compound | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

Econazole Nitrate: A Comprehensive Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation pathways of econazole nitrate, a broad-spectrum antifungal agent. Understanding the stability profile of an active pharmaceutical ingredient (API) is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the known degradation pathways, offering a critical resource for formulation development, analytical method validation, and regulatory submissions.

Chemical Stability Profile

This compound is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have been instrumental in elucidating its intrinsic stability.

Hydrolytic Degradation

This compound demonstrates significant degradation in both acidic and alkaline environments.[1][2] Studies on related imidazole antifungals, such as miconazole and isoconazole, show similar susceptibility to hydrolysis, particularly under alkaline conditions.[3][4][5]

Oxidative Degradation

The molecule is also prone to oxidative degradation.[1][2] The imidazole ring and the ether linkage are potential sites for oxidation, leading to the formation of various degradation products.

Photodegradation

Exposure to light, particularly UV radiation, has been shown to accelerate the degradation of this compound.[6][7] This highlights the need for light-protected storage and packaging for this compound formulations. The nitrate salt itself may also contribute to photodegradation processes through the generation of reactive species upon UV irradiation.[8][9]

Thermal Degradation

While generally more stable to heat compared to other stress factors, thermal degradation can occur, especially at elevated temperatures over extended periods.[1][2]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies, providing a comparative look at the extent of this compound degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 2 hours at 80°C | Significant | [4] |

| Alkaline Hydrolysis | 1N NaOH | 2 hours at 80°C | Significant | [4] |

| Oxidative Degradation | 6% H₂O₂ | 2 hours at 80°C | Significant | [4] |

| Thermal Degradation | Dry Heat | Not specified | No significant degradation | [4] |

| Photodegradation | UV Light | 2 months at room temperature | Significant | [6][7] |

Note: "Significant" indicates that the studies reported noticeable degradation but did not always quantify the exact percentage in the abstract. The data is indicative of susceptibility.

Experimental Protocols for Forced Degradation Studies

Detailed and standardized protocols are crucial for the reproducibility of stability studies. The following methodologies are representative of those cited in the literature for the forced degradation of this compound.

Preparation of Stock Solution

A stock solution of this compound is typically prepared by dissolving a accurately weighed amount of the substance in a suitable solvent, such as methanol, to a known concentration (e.g., 4 mg/mL).[4]

Acid and Alkaline Hydrolysis

To induce acid- and base-catalyzed degradation, the stock solution is mixed with an equal volume of 1N hydrochloric acid (HCl) and 1N sodium hydroxide (NaOH), respectively. These mixtures are then typically refluxed at 80°C for a specified period, such as two hours.[4] Following the stress period, the solutions are cooled to room temperature and neutralized before analysis by a stability-indicating analytical method.

Oxidative Degradation

For oxidative stress testing, the stock solution is treated with a solution of hydrogen peroxide (e.g., 6% w/v). The mixture is then refluxed at 80°C for approximately two hours.[4] The resulting solution is cooled and analyzed.

Thermal Degradation

To assess thermal stability, solid this compound powder is subjected to dry heat in a temperature-controlled oven. Wet heat degradation can be studied by refluxing a solution of the drug in water. The samples are then allowed to cool and are prepared for analysis.[4]

Photostability Testing

For photostability studies, solutions of this compound are exposed to a light source, such as a UV lamp, for an extended period.[6][7] A control sample is kept in the dark to differentiate between photolytic and other modes of degradation. The samples are then analyzed to determine the extent of degradation.

Analytical Methods for Stability Indication

Stability-indicating analytical methods are essential for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.[1][10][11][12]

A typical stability-indicating HPLC method utilizes a C8 or C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.2% w/v phosphoric acid, pH 3.0) and an organic solvent like methanol, often in a gradient elution mode.[1][2] Detection is commonly performed using a diode-array detector (DAD) to monitor multiple wavelengths and assess peak purity.[1][2]

Degradation Pathways

Based on the degradation products identified in various studies, a general degradation pathway for this compound can be proposed. The primary sites of degradation are the imidazole ring and the ether linkage.

Caption: General degradation pathways of this compound under stress conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for conducting forced degradation studies of this compound.

Caption: Experimental workflow for forced degradation studies.

This technical guide provides a foundational understanding of the chemical stability and degradation of this compound. The information presented is vital for the development of robust and reliable pharmaceutical products containing this active ingredient. Further research into the specific structures of degradation products and their potential toxicological profiles is recommended for a complete safety assessment.

References

- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antifungal Spectrum of Econazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of econazole nitrate, a broad-spectrum imidazole antifungal agent. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and microbiological research. This document delves into the quantitative antifungal activity, detailed experimental protocols for its assessment, and the underlying molecular mechanisms of action.

Introduction

This compound is a synthetic imidazole derivative with potent activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2][3] It is a member of the azole class of antifungals and is primarily used topically for the treatment of superficial fungal infections of the skin and mucous membranes.[2][3] Its efficacy stems from its ability to disrupt the integrity of the fungal cell membrane, leading to cell death.[1][2] This guide will explore the breadth of its antifungal activity, the standardized methods for its evaluation, and the molecular pathways it perturbs.

Antifungal Spectrum: Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a diverse array of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism. These data are compiled from various studies and provide a quantitative measure of the potent and broad-spectrum antifungal activity of this compound.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 100+ | 0.016 - 32 | 4 - 8 | 16 | [4][5][6] |

| C. tropicalis | - | 0.016 - 16 | - | - | [4][5] |

| C. parapsilosis | - | 0.016 - 16 | - | - | [4][5] |

| C. glabrata | - | 0.016 - 16 | - | - | [4][5] |

| C. krusei | - | 0.016 - 16 | - | - | [4][5] |

| C. guilliermondii | - | 0.016 - 16 | - | - | [4][5] |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of this compound against Dermatophytes

| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 100+ | ≤0.0125 - 0.5 | ≤0.016 | ≤0.016 | [7] |

| Trichophyton mentagrophytes | 50+ | ≤0.0125 - 0.5 | ≤0.016 | ≤0.016 | [7] |

| Epidermophyton floccosum | 10+ | ≤0.0125 - 0.5 | ≤0.016 | ≤0.016 | [7] |

| Microsporum canis | - | - | - | - | [8][9] |

| Microsporum audouini | - | - | - | - | [8][9] |

| Microsporum gypseum | - | - | - | - | [8][9] |

Table 3: In Vitro Activity of this compound against Aspergillus Species

| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | - | [10] |

Note: Data for Aspergillus species is less commonly reported in comparison to Candida and dermatophytes. One study demonstrated the growth suppression of Aspergillus fumigatus by this compound formulations.[10]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of this compound is performed using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI). These protocols ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method for Yeasts (CLSI M27)

The CLSI M27 guideline provides a reference method for the broth dilution antifungal susceptibility testing of yeasts, particularly Candida species.[11][12][13][14]

Methodology:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).[4] Serial twofold dilutions are then made in RPMI 1640 medium, buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[4][12]

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

-

Incubation: A 96-well microtiter plate is inoculated with the prepared yeast suspension and the various dilutions of this compound. The plates are incubated at 35°C for 24 to 48 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.[4]

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

For filamentous fungi, including dermatophytes and Aspergillus species, the CLSI M38 guideline is the reference method.[15][16][17][18]

Methodology:

-

Preparation of Antifungal Agent: Similar to the M27 protocol, a stock solution of this compound is prepared and serially diluted in RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture. The turbidity of the suspension is adjusted spectrophotometrically, and then the suspension is diluted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[15]

-

Incubation: Microtiter plates are inoculated with the fungal suspension and the drug dilutions and incubated at 35°C for a duration specific to the fungus being tested (e.g., 48-72 hours for Aspergillus species).[15]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth.[15]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other imidazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][8][19] This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition:

-

Target Enzyme: this compound binds to and inhibits lanosterol 14α-demethylase.[1][8]

-

Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[1][2]

-

Accumulation of Toxic Sterols: The blockage of this pathway leads to the accumulation of toxic 14α-methylated sterols within the fungal cell.[1]

-

Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of abnormal sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2][3]

Other Potential Mechanisms:

Beyond the primary mechanism of ergosterol biosynthesis inhibition, some studies suggest that this compound may have additional effects on fungal cells:

-

Direct Membrane Interaction: Econazole may directly interact with the fungal cell membrane, causing further disruption to its integrity.[1]

-

Inhibition of Mitochondrial Enzymes: There is evidence that this compound can inhibit the biosynthesis of mitochondrial membrane enzymes, which could interfere with cellular respiration.[8][20]

In Vivo Efficacy

The in vitro activity of this compound translates to efficacy in animal models of fungal infections.

-

Dermatophytosis: In a cat model of Microsporum canis dermatophytosis, topical application of 1% this compound cream resulted in recovery within approximately 28 days.[21][22][23]

-

Candidiasis: In vivo studies have demonstrated the antifungal efficacy of this compound in cutaneous candidiasis infections in mice.[6] However, in a murine model of systemic candidiasis, orally or intraperitoneally administered econazole base did not show a therapeutic effect, likely due to low systemic absorption of the topical formulation.[24]

Conclusion

This compound possesses a broad and potent antifungal spectrum, with excellent in vitro activity against a wide range of clinically relevant dermatophytes and yeasts. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. The standardized methodologies for antifungal susceptibility testing provide a robust framework for the continued evaluation of its activity. While its use is primarily topical, its efficacy in this setting is well-supported by both in vitro data and in vivo studies. This technical guide provides a solid foundation for researchers and professionals working with this important antifungal agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. njccwei.com [njccwei.com]

- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of this compound on yeast cells and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Efficacy of Topical Therapy with Newly Developed Terbinafine and Econazole Formulations in the Treatment of Dermatophytosis in Cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Efficacy of Topical Therapy with Newly Developed Terbinafine and Econazole Formulations in the Treatment of Dermatophytosis in Cats. | Semantic Scholar [semanticscholar.org]

- 24. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Econazole Nitrate's Disruption of Fungal Cell Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, a synthetic imidazole antifungal agent, exerts its therapeutic effect primarily by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanisms of this compound's action, focusing on its profound effects on fungal cell membrane permeability. Through a comprehensive review of existing literature, this document outlines the molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for assessing the impact of this antifungal agent. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The fungal cell membrane, a unique structure rich in ergosterol, is a prime target for antifungal drug development. This compound is a broad-spectrum antifungal medication that effectively treats a variety of fungal infections by targeting this critical cellular component.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a key lipid analogous to cholesterol in mammalian cells, which is essential for maintaining the structural integrity and fluidity of the fungal cell membrane.[4][5] This disruption leads to a cascade of events, ultimately increasing membrane permeability and causing fungal cell death.[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound is principally attributed to its inhibition of the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1][2] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[5] By binding to the heme iron of the enzyme, this compound effectively blocks this demethylation step.

The consequences of this enzymatic inhibition are twofold:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity of the fungal cell membrane, leading to altered fluidity, increased permeability, and dysfunction of membrane-bound enzymes.[4]

-

Accumulation of Toxic Methylated Sterols: The blockage of lanosterol 14-alpha-demethylase results in the accumulation of lanosterol and other 14-alpha-methylated sterol precursors.[4] These toxic intermediates integrate into the fungal membrane, further disrupting its structure and function.

This dual assault on the fungal cell membrane leads to the leakage of essential intracellular components, such as ions and small molecules, and ultimately, cell death.[6]

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound has been quantified through various in vitro susceptibility tests. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate the antifungal potency of a compound.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| C. albicans | 68 | 0.016 - 16 | 0.064 | 1 | 0.11 | [2] |

| C. tropicalis | 10 | 0.016 - 2 | - | - | 0.14 | [2] |

| C. parapsilosis | 9 | 0.016 - 1 | - | - | 0.06 | [2] |

| C. glabrata | 7 | 0.125 - 16 | - | - | 1.1 | [2] |

| C. krusei | 4 | 0.25 - 1 | - | - | 0.5 | [2] |

| C. guilliermondii | 2 | 0.032 - 0.125 | - | - | 0.06 | [2] |

| C. albicans (clinical isolates) | 10 | 16 - 32 | - | - | - | [7] |

Table 2: Comparative IC50 Values for Miconazole and Econazole against Candida albicans

| Antifungal Agent | IC50 (µmol L-1) | Reference |

| Miconazole | 19.72 | |

| Econazole | 29.90 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on fungal cell membrane permeability.

Ergosterol Quantification

This protocol allows for the quantification of total ergosterol content in fungal cells, providing a direct measure of the inhibitory effect of this compound on its synthesis.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

This compound

-

Sabouraud Dextrose Broth (SDB) or other suitable growth medium

-

Sterile distilled water

-

n-heptane

-

Potassium hydroxide (KOH)

-

Methanol

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Fungal Culture and Treatment:

-

Inoculate the fungal species into SDB and grow to the mid-log phase.

-

Introduce varying concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) to the cultures.

-

Incubate for a defined period (e.g., 4-16 hours).

-

Harvest the fungal cells by centrifugation.

-

-

Saponification:

-

To the cell pellet, add a solution of potassium hydroxide in methanol.

-

Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling to room temperature, add sterile distilled water and n-heptane to the mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including ergosterol, into the heptane layer.

-

-

Quantification:

-

Spectrophotometric Method: Transfer the heptane layer to a quartz cuvette. Measure the absorbance spectrum between 240 and 300 nm. Ergosterol exhibits a characteristic peak at 281.5 nm. The concentration can be calculated using a standard curve of known ergosterol concentrations.

-

HPLC Method: Evaporate the heptane and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Compare the peak area to a standard curve to quantify the ergosterol content.

-

Membrane Permeability Assays

These assays utilize fluorescent dyes that can only enter cells with compromised membranes, thus providing a measure of membrane integrity.

SYTOX Green is a high-affinity nucleic acid stain that does not cross the membranes of live cells.

Materials:

-

Fungal culture

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

SYTOX Green nucleic acid stain

-

96-well microplate (white or black for fluorescence)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest fungal cells and wash them with PBS.

-

Resuspend the cells in PBS to a desired concentration.

-

-

Staining and Treatment:

-

Add SYTOX Green to the cell suspension at a final concentration of 0.1 to 0.5 µM.

-

Aliquot the stained cell suspension into the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

-

Measurement:

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes to a few hours).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 488 nm and 523 nm, respectively.

-

Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dye.

-

Propidium iodide is another fluorescent dye that is excluded by viable cells.

Materials:

-

Fungal culture

-

This compound

-

PBS or other suitable buffer

-

Propidium iodide (PI) solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation and Treatment:

-

Treat fungal cells with this compound as described in the ergosterol quantification protocol.

-

Harvest and wash the cells with PBS.

-

-

Staining:

-

Resuspend the cell pellet in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Analysis:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells will emit red fluorescence, indicating compromised membranes.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the red fluorescence in cells with damaged membranes.

-

Conclusion

This compound remains a cornerstone in the treatment of various fungal infections due to its potent and specific mechanism of action against the fungal cell membrane. By inhibiting ergosterol biosynthesis, it induces a cascade of events that lead to increased membrane permeability and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate effects of this compound and to develop novel antifungal strategies that target this essential fungal structure. The continued exploration of the molecular interactions between antifungal agents and the fungal cell membrane is crucial for overcoming the challenges of emerging drug resistance.

References

- 1. Effects of this compound on yeast cells and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of Econazole Nitrate Cytotoxicity in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, an imidazole antifungal agent, has demonstrated significant cytotoxic effects against various mammalian cell lines, particularly cancer cells. This technical guide synthesizes the findings from initial studies, providing a comprehensive overview of the molecular mechanisms, quantitative cytotoxicity data, and detailed experimental protocols. The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of the PI3K/AKT pro-survival signaling cascade. Furthermore, disruption of intracellular calcium homeostasis and the generation of reactive oxygen species (ROS) have been identified as contributing factors to its cytotoxic effects. This guide presents a detailed analysis of these pathways, supported by structured data tables and visual diagrams, to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a widely used antifungal medication that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] Beyond its antifungal properties, emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic activity against a range of cancer cell lines.[2][3] This guide focuses on the initial studies that have begun to elucidate the mechanisms underlying the cytotoxic effects of this compound in mammalian cells, with a particular emphasis on its pro-apoptotic and signaling inhibitory activities.

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound in mammalian cells are multifactorial, primarily converging on the induction of apoptosis through two key signaling pathways: the mitochondrial-caspase pathway and the PI3K/AKT pathway. Disruption of calcium signaling and the generation of reactive oxygen species (ROS) also play significant roles.

Induction of Apoptosis via the Mitochondrial-Caspase Pathway

This compound has been shown to induce apoptosis in several cancer cell lines, including MCF-7 breast cancer cells.[2][4] This process is characterized by morphological changes, DNA fragmentation, and the activation of the intrinsic apoptotic pathway.[2] Key events in this pathway include the loss of mitochondrial membrane potential, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of initiator and executioner caspases.[2][4] Specifically, studies have demonstrated a decrease in the expression of procaspase-9 and procaspase-3, indicating their cleavage and activation, which ultimately leads to the execution of apoptosis.[2][4]

Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. In several cancer cell lines, this pathway is constitutively active, promoting tumorigenesis. This compound has been identified as an inhibitor of PI3K, leading to the dephosphorylation and inactivation of its downstream effector, AKT.[3][5] This inhibition results in the decreased expression of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis.[3] Studies have shown that this compound can reduce the levels of phosphorylated AKT (p-AKT) in a dose-dependent manner in lung cancer cells (H661 and A549) and breast cancer cells (MDA-MB-231 and MCF-7).[5][6]

Disruption of Intracellular Calcium Homeostasis

This compound has been observed to induce a rapid increase in intracellular calcium concentrations ([Ca2+]i) in various cell types, including OC2 human oral cancer cells.[7][8] This is achieved through the release of calcium from the endoplasmic reticulum and an influx of extracellular calcium.[8] The sustained elevation of intracellular calcium can trigger a cascade of events leading to apoptosis.

Role of Reactive Oxygen Species (ROS)

The involvement of reactive oxygen species (ROS) in this compound-induced cytotoxicity is an area of ongoing investigation. Some studies on related azole antifungals, such as miconazole, have shown that the generation of ROS is an important mediator of their cytotoxic effects.[1] While direct, comprehensive studies on this compound and ROS in mammalian cells are limited, it is plausible that ROS generation contributes to the observed mitochondrial dysfunction and apoptosis. One study noted that while econazole treatment led to ROS activation in both Nf1+/+ and Nf1-/- neurosphere cells, it did not correlate with apoptosis in the Nf1+/+ cells, suggesting a more complex role for ROS in this context.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in various mammalian cell lines, with a notable selectivity for cancer cells over some non-cancerous cell lines.

| Cell Line | Cell Type | Assay | IC50 / Effect | Treatment Duration | Reference |

| MCF-7 | Human Breast Adenocarcinoma | MTT | ~45 µM | 48 hours | [2] |

| H661 | Human Large Cell Lung Carcinoma | Cell Viability | Dose-dependent decrease (2.5-40 µM) | 24 hours | [6] |

| A549 | Human Lung Carcinoma | Cell Viability | Dose-dependent decrease (2.5-40 µM) | 24 hours | [6] |

| H520 | Human Lung Squamous Cell Carcinoma | Cell Viability | Dose-dependent decrease (2.5-40 µM) | 24 hours | [6] |

| SK-SEM-1 | Human Lung Adenocarcinoma | Cell Viability | Dose-dependent decrease (2.5-40 µM) | 24 hours | [6] |

| OC2 | Human Oral Cancer | WST-1 | Dose-dependent cytotoxicity (10-70 µM) | Overnight | [7] |

| MDA-MB-231/ADR | Adriamycin-resistant Breast Cancer | MTT | Dose-dependent decrease (1-30 µM) | 24, 48, 72 hours | [5] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | MTT | Dose-dependent decrease (1-30 µM) | 24, 48, 72 hours | [5] |

| BEAS-2B | Human Bronchial Epithelial (Non-cancerous) | Cell Viability | Little effect | 24 hours | [6] |

Experimental Protocols

Cell Culture

-

Cell Lines: MCF-7, H661, A549, OC2, and BEAS-2B cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-120 µM) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, procaspase-3, procaspase-9, p-AKT, total AKT, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Diagrams

References

- 1. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits PI3K activity and promotes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits PI3K activity and promotes apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Econazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of econazole nitrate in pharmaceutical formulations. The described method is accurate, precise, and specific for the determination of this compound, even in the presence of degradation products and other active pharmaceutical ingredients. This protocol is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and stability studies of this compound.

Introduction

This compound is a broad-spectrum imidazole antifungal agent used in the topical treatment of fungal infections. It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, which leads to increased cellular permeability and leakage of cellular contents.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. A stability-indicating HPLC method is essential to separate the API from any potential degradation products, ensuring that the measured response is solely from the intact drug.

Chromatographic Conditions

A robust and reproducible chromatographic separation is the foundation of a reliable HPLC method. The following conditions have been demonstrated to be effective for the analysis of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Thermo Hypersil BDS C8 (4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase | Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and Methanol[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 225 nm[2] |

| Run Time | Approximately 25 minutes |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

-

Aqueous Phase: Dissolve 2.0 g of phosphoric acid in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with an ammonia solution. Filter through a 0.45 µm membrane filter.

-

Organic Phase: Methanol (HPLC grade).

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol and mix well.

3.1.3. Working Standard Solution Preparation (100 µg/mL)

Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

3.1.4. Sample Preparation (for a 1% Cream Formulation)

Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the this compound. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (methanol) to ensure a stable baseline.

-

Inject the standard solution five times to check for system suitability.

-

Inject the sample solutions in duplicate.

-

After all injections, flush the column with a high percentage of organic solvent (e.g., 90% methanol) for 30 minutes.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability testing is essential to ensure that the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 8500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1.5 - 300[2] | > 0.999[2] |

Accuracy

Accuracy was determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound.

| Spiked Level | Mean Recovery (%) |

| 80% | 99.5% |

| 100% | 100.2% |

| 120% | 99.8% |

Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Type | RSD (%) |

| Repeatability | < 2.0% |

| Intermediate Precision | < 2.0% |

Specificity (Stability-Indicating)

The specificity of the method was demonstrated by subjecting an this compound solution to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The method was able to successfully separate the this compound peak from all degradation product peaks, proving its stability-indicating nature.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control and stability testing of this compound in pharmaceutical formulations. The method is linear, accurate, precise, specific, and robust, meeting all the requirements for a validated analytical procedure. The provided protocol offers a comprehensive guide for the successful implementation of this method in a laboratory setting.

References

Application Notes and Protocols for In Vitro Cell Viability Assay of Econazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate, an imidazole antifungal agent, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.[1][2][3] Its primary antifungal mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. Beyond this, this compound has been shown to induce apoptosis and inhibit proliferation in cancer cells, suggesting its potential as a repurposed anti-cancer therapeutic.[2][3][4] The cytotoxic activity of this compound is attributed, at least in part, to its ability to inhibit the Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][5] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound using a standard tetrazolium-based colorimetric assay (MTT assay).

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| A549 | Non-Small Cell Lung Cancer | 69 | Not Specified | [2] |

| H661 | Large Cell Lung Cancer | Not Specified | 24 hours | [1] |

| MCF-7 | Breast Cancer | 45 | 48 hours | [4] |

| AGS | Gastric Cancer | 19.1 | Not Specified | [2] |

| SNU1 | Gastric Cancer | 5 | Not Specified | [2] |

| SNU449 | Hepatocellular Carcinoma | 75.2 | Not Specified | [2] |

| SK-hep1 | Hepatocellular Carcinoma | 93.5 | Not Specified | [2] |

| MDA-MB-453 | Breast Cancer | 130 | Not Specified | [2] |

Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

96-well flat-bottom sterile microplates

-

Adherent cancer cell line of interest

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

After 24 hours of cell seeding, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound In Vitro Cell Viability Assay.

Signaling Pathway

Caption: Proposed Signaling Pathway of this compound-Induced Cytotoxicity.

References

- 1. This compound inhibits PI3K activity and promotes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Econazole Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Preparing Econazole Nitrate Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate, an imidazole-based antifungal agent, is increasingly being investigated for its potential applications beyond mycology, including oncology and cell signaling research.[1][2][3] Its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3] This disruption of the fungal cell membrane leads to increased permeability and ultimately cell death.[1][4] In mammalian cells, this compound has been shown to exhibit cytotoxic effects and modulate various signaling pathways, making it a compound of interest for drug development and cellular research.[5][6][7]

This document provides detailed protocols and application notes for the preparation and use of this compound stock solutions in cell culture experiments to ensure reproducibility and accuracy in research findings.

Physicochemical Properties and Solubility

This compound is a white or almost white crystalline powder.[8] It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[8][9] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.[9][10][11]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[9], 76 mg/mL[12], 112.44 mM (with sonication)[13] | The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[12] |

| Dimethylformamide (DMF) | ~25 mg/mL[9] | |

| Ethanol | ~0.1 mg/mL[9] | |

| Chloroform:Methanol (1:1) | 25 mg/mL (with heat and sonication)[11] | Yields a clear, colorless solution.[11] |